molecular formula C22H21BrN2O4S B4173290 N~2~-[4-(benzyloxy)phenyl]-N~1~-(4-bromophenyl)-N~2~-(methylsulfonyl)glycinamide

N~2~-[4-(benzyloxy)phenyl]-N~1~-(4-bromophenyl)-N~2~-(methylsulfonyl)glycinamide

Cat. No. B4173290
M. Wt: 489.4 g/mol
InChI Key: ZQHUVGIYTZCIBV-UHFFFAOYSA-N
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Description

N~2~-[4-(benzyloxy)phenyl]-N~1~-(4-bromophenyl)-N~2~-(methylsulfonyl)glycinamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a member of the glycine receptor antagonist class of compounds, which have been shown to have a variety of potential applications in the field of neuroscience. In

Mechanism of Action

N~2~-[4-(benzyloxy)phenyl]-N~1~-(4-bromophenyl)-N~2~-(methylsulfonyl)glycinamide acts as a glycine receptor antagonist, which means that it blocks the action of glycine at the receptor. Glycine is an inhibitory neurotransmitter in the central nervous system, and glycine receptors are involved in the regulation of neuronal excitability. By blocking the action of glycine at the receptor, N~2~-[4-(benzyloxy)phenyl]-N~1~-(4-bromophenyl)-N~2~-(methylsulfonyl)glycinamide can alter the activity of neurons and potentially have therapeutic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N~2~-[4-(benzyloxy)phenyl]-N~1~-(4-bromophenyl)-N~2~-(methylsulfonyl)glycinamide have been studied in vitro and in vivo. In vitro studies have shown that this compound can block the activity of glycine receptors in a dose-dependent manner. In vivo studies have shown that this compound can alter the activity of neurons and potentially have therapeutic effects in animal models of neurological disorders.

Advantages and Limitations for Lab Experiments

One advantage of using N~2~-[4-(benzyloxy)phenyl]-N~1~-(4-bromophenyl)-N~2~-(methylsulfonyl)glycinamide in lab experiments is its specificity for glycine receptors. This compound has been shown to selectively block the activity of glycine receptors without affecting other neurotransmitter systems. Additionally, this compound has been shown to have good pharmacokinetic properties, which make it a promising candidate for further study.
One limitation of using N~2~-[4-(benzyloxy)phenyl]-N~1~-(4-bromophenyl)-N~2~-(methylsulfonyl)glycinamide in lab experiments is its potential toxicity. This compound has been shown to have toxic effects at high doses, which could limit its use in certain experiments. Additionally, this compound is relatively expensive to synthesize, which could also limit its use in some experiments.

Future Directions

There are several future directions for the study of N~2~-[4-(benzyloxy)phenyl]-N~1~-(4-bromophenyl)-N~2~-(methylsulfonyl)glycinamide. One potential direction is the further investigation of its therapeutic potential in animal models of neurological disorders. Another potential direction is the study of the role of glycine receptors in the central nervous system and the potential use of glycine receptor antagonists in the treatment of neurological disorders. Additionally, the development of more potent and selective glycine receptor antagonists could be a promising direction for future research.

Scientific Research Applications

N~2~-[4-(benzyloxy)phenyl]-N~1~-(4-bromophenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to have potential applications in the field of neuroscience. This compound has been studied for its potential use as a glycine receptor antagonist, which could have implications for the treatment of neurological disorders such as epilepsy and schizophrenia. Additionally, this compound has been studied for its potential use in the study of the function of glycine receptors in the central nervous system.

properties

IUPAC Name

N-(4-bromophenyl)-2-(N-methylsulfonyl-4-phenylmethoxyanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21BrN2O4S/c1-30(27,28)25(15-22(26)24-19-9-7-18(23)8-10-19)20-11-13-21(14-12-20)29-16-17-5-3-2-4-6-17/h2-14H,15-16H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQHUVGIYTZCIBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC(=O)NC1=CC=C(C=C1)Br)C2=CC=C(C=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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